1-Phenyl-1-propanol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase exhibits high enantioselectivity, highlighting the compound's role as a chiral intermediate in antidepressant drug synthesis (Choi et al., 2010). Additionally, the electrosynthesis from benzyl bromides and acetic anhydride in a micro-flow cell electrolysis process provides an efficient one-step synthesis method (He et al., 2007).
Molecular Structure Analysis
The conformational preferences of 1-phenyl-1-propanol have been studied using free jet rotational spectroscopy, revealing that the molecule's most stable conformers are stabilized by O-H...π interactions (Giuliano et al., 2007). This structural insight is crucial for understanding its reactivity and interaction in chemical processes.
Chemical Reactions and Properties
1-Phenyl-1-propanol undergoes various chemical reactions, including ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to form 1-phenyl-1-amino-2, 3-propanediol, showcasing its versatility in chemical synthesis (SuamiTetsuo et al., 1956).
Physical Properties Analysis
The influence of molecular geometry on the formation, architecture, and dynamics of H-bonded supramolecular associates in 1-phenyl alcohols, including 1-phenyl-1-propanol, has been extensively studied. These investigations reveal the impact of molecular architecture on their glass transition temperature, molecular dynamics, relaxation processes, and intermolecular association, highlighting the importance of hydrogen bonding in these systems (Nowok et al., 2021).
Chemical Properties Analysis
Quantum computational methods have been employed to study the NBO, conformational, NLO, HOMO-LUMO, NMR, and electronic spectral aspects of 1-phenyl-1-propanol. This comprehensive analysis includes electronic and optical properties, absorption wavelengths, dipole moment, frontier molecular orbital energies, and NLO properties related to polarizability and hyperpolarizability, offering a detailed understanding of its chemical behavior and properties (Xavier et al., 2015).
Scientific Research Applications
Synthesis Studies :
- 1-Phenyl-1-propanol was studied in the context of synthesizing 1-Phenyl-1-amino-2, 3-propanediol, a derivative used for further chemical research (Suami, Tetsuo et al., 1956).
Enantioselective Production in Pharmaceutical Industries :
- Used as a chiral building block and synthetic intermediate, its enantioselective production using lipase-catalyzed reactions was explored for applications in pharmaceuticals (Soyer, Aslı et al., 2010).
Intermediate in Antidepressant Drug Synthesis :
- It serves as an intermediate in the synthesis of antidepressant drugs. Its asymmetric synthesis using yeast reductase exhibited high enantioselectivity, highlighting its potential in pharmaceutical synthesis (Choi, Y. et al., 2010).
Spectral and Structural Studies :
- The compound's IR, Raman, NMR, and UV spectra have been studied, providing insights into its molecular structure, essential for drug development and other chemical applications (Xavier, S. et al., 2015).
Use in Coal Flotation :
- Its application in coal flotation for mineral recovery, using 3-phenyl-1-propanol as a collector reagent, was examined, indicating its utility in mineral processing industries (Vilasó-Cadre, Javier E. et al., 2021).
Impact on Molecular Dynamics and Hydrogen Bonding :
- Research into the molecular dynamics and hydrogen bonding of 1-phenyl-1-propanol and related compounds offers valuable data for understanding their behavior in various solvents and conditions, relevant for chemical engineering and materials science (Nowok, A. et al., 2021).
Role in Metabolic Processes :
- The compound's role in the metabolic deamination of amphetamine was investigated, providing insights into biochemical pathways relevant in pharmacology (Wright, J. et al., 1977).
Fragrance Material Review :
- 3-Phenyl-1-propanol, a related compound, was reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient, indicating its relevance in the cosmetics industry (Bhatia, S. et al., 2011).
Safety And Hazards
1-Phenyl-1-propanol is a combustible liquid and may cause central nervous system depression. It is harmful if swallowed and may cause respiratory tract irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044474 | |
Record name | 1-Phenyl-1-propanol | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour | |
Record name | 1-Phenyl-1-propanol | |
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Record name | 1-Phenyl-1-propanol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
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Boiling Point |
103.00 °C. @ 14.00 mm Hg | |
Record name | 1-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 1-Phenyl-1-propanol | |
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Record name | 1-Phenyl-1-propanol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
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Density |
0.993-1.000 | |
Record name | 1-Phenyl-1-propanol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/807/ | |
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Product Name |
1-Phenyl-1-propanol | |
CAS RN |
93-54-9 | |
Record name | 1-Phenyl-1-propanol | |
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Record name | Phenylpropanol [JAN] | |
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Record name | 1-Phenyl-1-propanol | |
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Record name | 1-phenylpropan-1-ol | |
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Record name | 1-Phenyl-1-propanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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